![molecular formula C26H26N4O5S B2539145 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-14-3](/img/structure/B2539145.png)

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

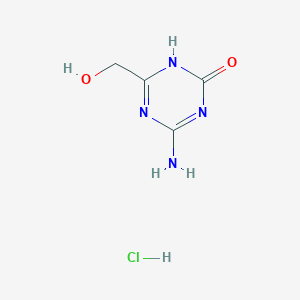

Beschreibung

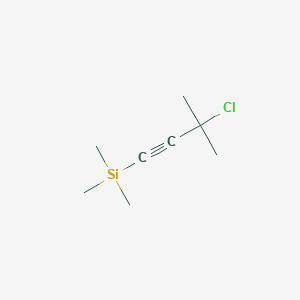

This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a propan-2-yl group, a sulfamoyl group, a methoxyphenyl group, and an oxadiazol group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the benzyl group might undergo electrophilic aromatic substitution, while the sulfamoyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfamoyl and oxadiazol groups could make the compound more polar and potentially increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Clinical Use of Metoclopramide

Metoclopramide exhibits pharmacodynamic activities influencing gastrointestinal tract motility, enhancing gastric emptying, and showing antiemetic properties by blocking the chemoreceptor trigger zone for vomiting. Its pharmacokinetic profile suggests rapid absorption and excretion with a short half-life. Clinical applications include facilitating diagnostic procedures in gastroenterology and managing post-operative vomiting, with a noted low incidence of transient side effects. The compound's actions on drug absorption rates highlight its potential to influence the pharmacokinetics of co-administered medications, a property that could be of interest in optimizing therapeutic regimens (Pinder et al., 2012).

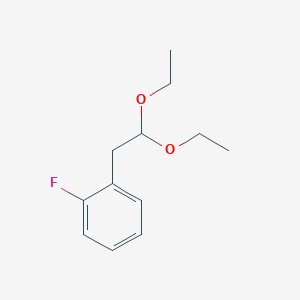

Sulfamethoxazole in Environmental Contexts

Sulfamethoxazole, a sulfonamide antibiotic, has been studied for its environmental persistence and effects, including the mechanisms of removal from aqueous solutions. Although not directly linked to the chemical compound , the research into sulfonamides' environmental behavior, degradation, and removal techniques, such as adsorption and advanced oxidation processes, provides a foundation for understanding the broader implications of sulfonamide compounds in both clinical and environmental settings (Prasannamedha & Kumar, 2020).

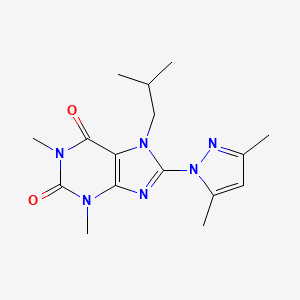

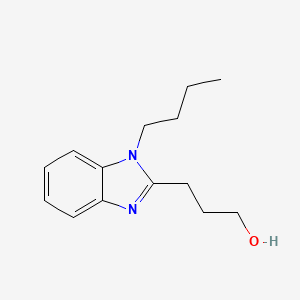

Biological Activities of Benzimidazoles and Related Compounds

Research on benzimidazoles and related heterocyclic compounds, including those with sulfamoyl groups, has identified a range of biological activities. These activities span antimicrobial, anticancer, and anti-inflammatory effects, among others, suggesting a versatile pharmacological potential. The structural motifs common to these compounds, such as the benzimidazole core and sulfamoyl functionalities, are critical for their biological activities and offer avenues for novel drug development (Saganuwan, 2020).

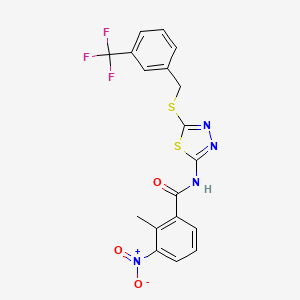

Sulfonamide Inhibitors in Drug Development

Sulfonamide compounds have been extensively reviewed for their role in drug development, highlighting their significance in creating bacteriostatic antibiotics and their incorporation into various clinically used drugs, including diuretics and carbonic anhydrase inhibitors. The exploration of sulfonamide inhibitors, covering a range of therapeutic targets from tyrosine kinase to HIV protease-1, underscores the chemical versatility and therapeutic potential of sulfonamide-based compounds in addressing a multitude of health conditions (Gulcin & Taslimi, 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O5S/c1-18(2)30(17-19-7-5-4-6-8-19)36(32,33)23-15-11-20(12-16-23)24(31)27-26-29-28-25(35-26)21-9-13-22(34-3)14-10-21/h4-16,18H,17H2,1-3H3,(H,27,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMGNKXVXIKOJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2539063.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2539064.png)

![1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B2539066.png)

![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539067.png)

![8-(4-fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2539069.png)

![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2539078.png)

![6-Hexyl-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539082.png)

![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)